N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine
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Overview
Description
N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine is an organic compound that features a biphenyl group attached to a fluorenyl amine
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can undergo nucleophilic addition reactions, such as imine and enamine formation . These reactions involve the addition of a nucleophile, such as an amine, to a carbonyl group, followed by the elimination of water to form an imine or enamine . This process could potentially alter the function of target molecules in the body.
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving the metabolism of aromatic compounds .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to interact with various enzymes and receptors, potentially altering their function and leading to changes at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine typically involves the coupling of a biphenyl derivative with a fluorenyl amine. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the biphenyl and fluorenyl groups . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving molecular interactions and binding assays.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Fluorene: A compound with a similar fluorenyl structure but without the biphenyl group.
Benzidine: A compound with two benzene rings connected by a nitrogen bridge, often used in the synthesis of dyes.
Uniqueness
N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine is unique due to its combination of biphenyl and fluorenyl amine structures. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
9,9-dimethyl-N-(3-phenylphenyl)fluoren-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-14-7-6-13-23(25)24-16-15-22(18-26(24)27)28-21-12-8-11-20(17-21)19-9-4-3-5-10-19/h3-18,28H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLVHPSGBYQPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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